molecular formula C9H6O3 B11917098 7-Hydroxy-1H-2-benzopyran-1-one CAS No. 63585-76-2

7-Hydroxy-1H-2-benzopyran-1-one

Cat. No.: B11917098
CAS No.: 63585-76-2
M. Wt: 162.14 g/mol
InChI Key: GGGMIBRVCCSFNG-UHFFFAOYSA-N
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Description

7-Hydroxy-1H-isochromen-1-one is a heterocyclic compound that belongs to the class of isochromen-1-ones. This compound is characterized by a benzopyranone structure with a hydroxyl group at the 7th position. Isochromen-1-ones are known for their diverse biological activities and are often found in natural products with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-1H-isochromen-1-one typically involves the cyclization of homophthalic acid derivatives. One common method includes the condensation of homophthalic acid with acetic anhydride, followed by cyclization in the presence of a dehydrating agent . Another approach involves the bromination of 3-acetyl-1H-isochromen-1-one, followed by heterocyclization with thioamides .

Industrial Production Methods: Industrial production methods for 7-Hydroxy-1H-isochromen-1-one are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-1H-isochromen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Hydroxy-1H-isochromen-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-1H-isochromen-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    3-Phenyl-1H-isochromen-1-one: Known for its antioxidant and anti-inflammatory properties.

    3-Acetyl-1H-isochromen-1-one: Used in the synthesis of various heterocyclic compounds.

    3-Bromo-1H-isochromen-1-one: Utilized in halogenation reactions

Uniqueness: 7-Hydroxy-1H-isochromen-1-one stands out due to its hydroxyl group, which enhances its antioxidant activity and makes it a valuable compound for medicinal chemistry .

Properties

CAS No.

63585-76-2

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

7-hydroxyisochromen-1-one

InChI

InChI=1S/C9H6O3/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5,10H

InChI Key

GGGMIBRVCCSFNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=COC2=O)O

Origin of Product

United States

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